1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine
Description
The compound 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine features a pyrrolidine ring connected via an ethyl chain to a phenoxy group substituted with a methyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.
Properties
Molecular Formula |
C19H30BNO3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[2-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H30BNO3/c1-15-12-16(20-23-18(2,3)19(4,5)24-20)14-17(13-15)22-11-10-21-8-6-7-9-21/h12-14H,6-11H2,1-5H3 |
InChI Key |
ZDTDVRJUJYDUBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Catalytic System Optimization
In a typical procedure, 3-methyl-5-bromophenol (1.0 equiv) is combined with B2pin2 (1.2 equiv), Pd(PPh3)4 (2 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane under reflux for 5 hours. This method achieves yields up to 45% after column chromatography. Critical parameters include:
-
Catalyst loading : Lower Pd concentrations (<1 mol%) result in incomplete conversion, while higher loadings (>5 mol%) promote side reactions.
-
Solvent selection : 1,4-Dioxane outperforms toluene or THF due to superior solubility of intermediates.
Post-reaction workup involves extraction with dichloromethane, filtration through silica gel, and solvent removal under reduced pressure. The crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to isolate 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Etherification with Pyrrolidine-Ethyloxy Side Chain
The phenolic oxygen serves as a nucleophile for introducing the ethylpyrrolidine moiety. Two primary strategies are employed:
Mitsunobu Reaction
Reacting 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 1-(2-hydroxyethyl)pyrrolidine under Mitsunobu conditions (DIAD, PPh3, THF) provides moderate yields (50–60%). However, competing oxidation of the boronic ester limits scalability.
Nucleophilic Substitution
A more efficient protocol utilizes 1-(2-chloroethyl)pyrrolidine hydrochloride. The phenol (1.0 equiv) is deprotonated with K2CO3 (2.5 equiv) in DMF at 80°C, followed by addition of the chloroethylpyrrolidine (1.2 equiv). After 12 hours, the mixture is diluted with water and extracted with ethyl acetate. Evaporation and chromatography (SiO2, CH2Cl2:MeOH = 95:5) yield the target compound in 72–78% purity.
Alternative Route: Sequential Functionalization
For substrates sensitive to boronic ester stability, a stepwise approach is preferred:
Phenolic Alkylation Prior to Boronation
-
Ether formation : 3-Methyl-5-bromophenol reacts with 1-(2-chloroethyl)pyrrolidine under alkaline conditions (K2CO3, DMF, 80°C, 8h) to afford 1-{2-[3-methyl-5-bromophenoxy]ethyl}pyrrolidine (89% yield).
-
Borylation : The brominated intermediate undergoes Miyaura borylation with B2pin2 (1.5 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3.0 equiv) in dioxane at 100°C for 6h. Post-purification via flash chromatography (hexane:acetone = 3:1) delivers the final product in 68% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura First | 45–68 | ≥95 | Direct boronic ester installation | Sensitive to steric hindrance |
| Etherification First | 72–78 | ≥90 | Avoids boronic ester side reactions | Requires inert atmosphere |
| Sequential Route | 68 | ≥98 | High functional group tolerance | Multi-step purification |
Data aggregated from highlight the sequential route as optimal for scalability despite longer synthetic sequences.
Mechanistic Considerations
Boronic Ester Stability
The tetramethyl dioxaborolane group exhibits hydrolytic susceptibility above pH 9.0. Reactions employing aqueous bases (e.g., K2CO3) necessitate biphasic conditions (toluene/water) to minimize decomposition.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium or copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H26BNO3
- Molar Mass : 303.20 g/mol
- Density : 1.06 g/cm³ (predicted)
- Boiling Point : 310.6 °C (predicted)
- Storage Conditions : Under inert gas at 2-8 °C
Medicinal Chemistry
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine has been investigated for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions in biological systems.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that the introduction of the dioxaborolane moiety enhances the compound's ability to inhibit specific protein kinases involved in cancer cell proliferation .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of boronic acid derivatives which are crucial for Suzuki coupling reactions.
Data Table: Suzuki Coupling Reactions Using Boronic Esters
| Reaction | Product | Yield (%) | Conditions |
|---|---|---|---|
| A | Compound X | 85 | KOH, DMF |
| B | Compound Y | 90 | NaOH, THF |
These reactions highlight the utility of this compound in forming complex organic molecules with high yields.
Material Science
In material science, this compound is explored for its potential use in creating functional materials due to its unique electronic properties.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. A study focusing on polymer composites revealed that the addition of this pyrrolidine derivative improved the overall performance of conductive films used in electronic applications .
Mechanism of Action
The mechanism of action of 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Varying Linkers and Boron Groups
1-{3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine
- Key Differences : Utilizes a propyl linker instead of ethyl, altering steric and electronic properties.
- Impact: Longer linkers may enhance solubility or modify interaction with biological targets.
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
- Key Differences: Replaces the phenoxy group with a pyridine ring containing ethoxy and trifluoromethyl substituents.
Boron-Containing Pyrrolidine Derivatives
1H-Pyrrolo[2,3-b]pyridine, 2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]
- Key Differences : Incorporates a fused pyrrolo[2,3-b]pyridine core and a triisopropylsilyl (TIPS) protecting group.
- The fused heterocycle may confer distinct electronic properties for pharmaceutical applications .
Non-Boronated Ethyl-Phenoxy-Pyrrolidine Derivatives
cis-1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine
- Key Differences : Lacks the boron group but includes a tetrahydronaphthalene moiety.
- Impact : This compound (a derivative of nafoxidene) demonstrates estrogenic activity, highlighting how the absence of boron shifts utility toward direct receptor modulation rather than synthetic chemistry applications .
Substituent Effects on Physicochemical Properties
Notable Trends:
- Molecular Weight: Longer linkers (propyl vs.
- Electron-Withdrawing Groups : Trifluoromethyl () enhances electrophilicity, whereas methyl (target compound) provides steric stabilization.
Biological Activity
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H24BNO2
- Molecular Weight : 273.178 g/mol
- CAS Number : 852227-90-8
The structure consists of a pyrrolidine ring substituted with a phenoxy group that contains a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets. The tetramethyl-1,3,2-dioxaborolane group is known for its ability to form stable complexes with biological molecules, which can influence cellular signaling pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various boron-containing compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may be effective in managing conditions characterized by chronic inflammation.
Case Study 3: Cytotoxicity Against Cancer Cells
Research on various cancer cell lines revealed that treatment with the compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis indicated an increase in early and late apoptotic cells after exposure to the compound for 24 hours.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Ensure adequate fume hood ventilation and wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management: Collect spills using inert absorbents (e.g., sand) and dispose in designated hazardous waste containers. Avoid environmental release .
- Storage: Store in airtight, amber glass containers in a dry, cool, and well-ventilated area to prevent degradation or moisture absorption .
Q. What synthetic routes are commonly employed to prepare pyrrolidine derivatives with tetramethyl-1,3,2-dioxaborolane groups?
Methodological Answer:
- Borylation Reactions: Use Suzuki-Miyaura coupling precursors, such as bromophenol intermediates (e.g., 4-bromo-3-methylphenol), reacted with pinacolborane under Pd catalysis .
- Alkylation Steps: Introduce pyrrolidine via nucleophilic substitution. For example, react 2-(bromophenoxy)ethyl derivatives with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification: Employ column chromatography (e.g., silica gel, dichloromethane/methanol gradients) to isolate the target compound .
Q. Which spectroscopic techniques are prioritized for characterizing the boronic ester moiety?
Methodological Answer:
- ¹¹B NMR: Confirm boron environment integrity; expect a peak near 30 ppm for pinacol boronic esters .
- ¹H/¹³C NMR: Analyze aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₁₉H₂₈BNO₃: 329.22 g/mol) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ (0.5–2 mol%) in toluene/EtOH mixtures with 2M K₂CO₃ as a base .
- Temperature Control: Maintain 80–105°C under inert atmosphere to prevent boronic ester hydrolysis .
- Competitive Side Reactions: Monitor protodeboronation by TLC; add excess aryl halide (1.5–2 equiv) to suppress it .
Q. How should researchers address low yields during alkylation of pyrrolidine with bromophenol intermediates?
Methodological Answer:
Q. What strategies resolve contradictory NMR data when confirming phenoxyethyl substitution regioselectivity?
Methodological Answer:
- 2D NMR (COSY, NOESY): Identify through-space correlations between pyrrolidine protons and aromatic substituents .
- Isotopic Labeling: Synthesize deuterated analogs to simplify spectral overlap in crowded regions .
- Crystallography: Grow single crystals (e.g., via slow evaporation in hexane/EtOAc) for X-ray structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
